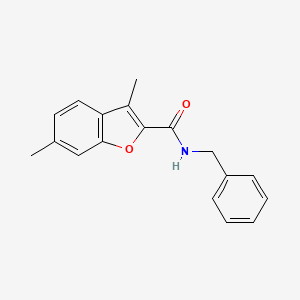
1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine (CBMP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CBMP is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to anxiolytic and antidepressant effects. 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain in high purity. 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine is also highly selective for the serotonin receptors, making it a useful tool for studying the role of these receptors in neurological disorders.
However, 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine is also highly lipophilic, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of new drugs and therapies based on the pharmacological activities of 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine. Another area of interest is the study of the long-term effects of 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine on the brain and behavior. Finally, the development of new analogs and derivatives of 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine may lead to the discovery of new compounds with even greater pharmacological activity.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine involves the reaction between 2-chlorobenzyl chloride and 4-methoxyphenylpiperazine in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine as the final product. The synthesis of 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects. 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine has also been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-17-8-6-16(7-9-17)21-12-10-20(11-13-21)14-15-4-2-3-5-18(15)19/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVBDQZRDCLVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-4-(4-methoxyphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)
![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)



![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)